REACTION_CXSMILES
|
C1([CH:7]([N:14]2[CH2:17][CH:16]([CH2:18][N:19]3[CH:23]=[CH:22][N:21]=[CH:20]3)[CH2:15]2)C2C=CC=CC=2)C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[N:19]1([CH2:18][CH:16]2[CH2:15][CH2:7][NH:14][CH2:17]2)[CH:23]=[CH:22][N:21]=[CH:20]1 |f:2.3.4|
|
Name
|
title compound
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CC(C1)CN1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was stirred at 50 psi under an atmosphere of hydrogen for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.508 g | |
YIELD: PERCENTYIELD | 66.8% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |